Cas no 1036027-58-3 (3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine)
3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-4-(hydroxymethyl)-1-piperidinecarboxylic acid tert-butyl ester
- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-1H-pyrro lo[2,3-b]pyridine
- 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine
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- Inchi: InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(16)12-6-10(15(17,18)19)7-20-14(12)21/h2-8H,1H3
- InChI Key: PFDNRBPZZLRWKW-UHFFFAOYSA-N
- SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B808450-5mg |
3-Bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
1036027-58-3 | 5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B808450-10mg |
3-Bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
1036027-58-3 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B808450-50mg |
3-Bromo-1-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
1036027-58-3 | 50mg |
$ 295.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9499-1G |
3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
1036027-58-3 | 95% | 1g |
¥3630.00 | 2023-04-25 | |
| 1PlusChem | 1P01F3XP-100mg |
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- |
1036027-58-3 | ≥95% | 100mg |
$947.00 | 2023-12-26 | |
| 1PlusChem | 1P01F3XP-250mg |
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- |
1036027-58-3 | ≥95% | 250mg |
$1110.00 | 2023-12-26 | |
| 1PlusChem | 1P01F3XP-1g |
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)- |
1036027-58-3 | ≥95% | 1g |
$1419.00 | 2023-12-26 | |
| Ambeed | A1396679-100mg |
3-Bromo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1036027-58-3 | 98% | 100mg |
$908.0 | 2024-04-26 | |
| Ambeed | A1396679-1g |
3-Bromo-1-tosyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
1036027-58-3 | 98% | 1g |
$1371.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9499-100mg |
3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
1036027-58-3 | 95% | 100mg |
¥1088.0 | 2024-04-26 |
3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine Suppliers
3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Additional information on 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine
3-Bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine (CAS No. 1036027-58-3): A Versatile Building Block in Modern Organic Synthesis
The 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine (CAS No. 1036027-58-3) represents an important class of nitrogen-containing heterocyclic compounds that have gained significant attention in pharmaceutical and materials science research. This pyrrolopyridine derivative features a unique molecular architecture combining a bromo-substituted pyrrolopyridine core with both tosyl (p-tolylsulfonyl) and trifluoromethyl functional groups, making it particularly valuable for various synthetic applications.
In recent years, the demand for functionalized pyrrolopyridine derivatives has surged due to their wide-ranging biological activities and utility in material science. The presence of the bromo substituent at the 3-position provides an excellent handle for further functionalization through cross-coupling reactions, while the trifluoromethyl group enhances both the lipophilicity and metabolic stability of resulting compounds. These features make 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine particularly attractive for medicinal chemistry applications.
The compound's molecular structure has been carefully studied using advanced analytical techniques. X-ray crystallography studies of related pyrrolo[2,3-b]pyridine derivatives reveal a planar aromatic system with the tosyl group adopting a conformation that minimizes steric interactions. The trifluoromethyl group at the 5-position exerts significant electronic effects on the π-system, influencing both the reactivity and physical properties of the molecule.
From a synthetic perspective, 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine serves as a versatile intermediate for the preparation of more complex structures. The bromine atom can participate in various transition metal-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) to introduce diverse substituents. Meanwhile, the tosyl protecting group can be selectively removed under mild conditions to reveal the NH functionality for further derivatization.
In pharmaceutical research, pyrrolopyridine scaffolds have shown remarkable biological activities, including kinase inhibition and modulation of various enzymatic processes. The incorporation of a trifluoromethyl group often enhances binding affinity to biological targets while improving pharmacokinetic properties. Researchers are particularly interested in how 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine can be transformed into potential drug candidates for treating various conditions.
The compound's physical properties have been thoroughly characterized. It typically appears as a white to off-white crystalline solid with good stability under standard storage conditions. Solubility studies show that 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine is moderately soluble in common organic solvents such as dichloromethane, THF, and DMF, but has limited solubility in water, which is typical for this class of compounds.
In materials science applications, the pyrrolo[2,3-b]pyridine core has shown promise in the development of organic electronic materials. The combination of electron-withdrawing (trifluoromethyl) and electron-donating (pyrrole nitrogen) groups creates interesting electronic properties that can be fine-tuned through further derivatization. Researchers are exploring how derivatives of 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine might contribute to the next generation of organic semiconductors or light-emitting materials.
The synthesis of 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from readily available pyridine derivatives. Key steps often include the introduction of the trifluoromethyl group through modern fluorination techniques, followed by construction of the pyrrolopyridine ring system and subsequent bromination. The tosyl protecting group is usually introduced in the later stages to provide both protection and improved crystallinity.
Quality control of 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine is typically performed using a combination of HPLC, NMR spectroscopy, and mass spectrometry. These analytical methods ensure high purity (>98% by HPLC) and confirm the molecular structure. The bromine and trifluoromethyl substituents give characteristic signals in both 1H and 13C NMR spectra that aid in structural verification.
From a commercial perspective, the demand for functionalized pyrrolopyridine building blocks like 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine continues to grow. Pharmaceutical companies and research institutions are increasingly seeking such specialized intermediates to accelerate their drug discovery programs. The compound's CAS number (1036027-58-3) serves as a unique identifier in chemical databases and procurement systems.
Storage and handling recommendations for 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine suggest keeping the material in a cool, dry place, protected from light. While not classified as highly hazardous, standard laboratory precautions should be observed when working with this compound, including the use of personal protective equipment and proper ventilation.
Recent publications have highlighted novel applications of pyrrolo[2,3-b]pyridine derivatives in various fields. The unique combination of a bromo substituent and trifluoromethyl group in 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine makes it particularly valuable for creating molecular libraries through combinatorial chemistry approaches. Researchers are actively exploring its potential in fragment-based drug discovery.
The future outlook for 3-bromo-1-(p-tolylsulfonyl)-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine appears promising. As synthetic methodologies continue to advance, this compound is likely to find broader applications in both life sciences and materials research. Its versatility as a building block positions it as an important tool for medicinal chemists and materials scientists alike, contributing to innovations in drug development and functional materials.
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